molecular formula C19H17F3N2O4 B6918394 N-[4-[[2-(trifluoromethoxy)benzoyl]amino]phenyl]oxolane-2-carboxamide

N-[4-[[2-(trifluoromethoxy)benzoyl]amino]phenyl]oxolane-2-carboxamide

Cat. No.: B6918394
M. Wt: 394.3 g/mol
InChI Key: ARQLAWJCSQRBEC-UHFFFAOYSA-N
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Description

N-[4-[[2-(trifluoromethoxy)benzoyl]amino]phenyl]oxolane-2-carboxamide is a synthetic organic compound known for its unique chemical structure and properties. The presence of the trifluoromethoxy group imparts significant chemical stability and reactivity, making it a valuable compound in various scientific research and industrial applications.

Properties

IUPAC Name

N-[4-[[2-(trifluoromethoxy)benzoyl]amino]phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O4/c20-19(21,22)28-15-5-2-1-4-14(15)17(25)23-12-7-9-13(10-8-12)24-18(26)16-6-3-11-27-16/h1-2,4-5,7-10,16H,3,6,11H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQLAWJCSQRBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[2-(trifluoromethoxy)benzoyl]amino]phenyl]oxolane-2-carboxamide typically involves multiple steps, starting with the preparation of the trifluoromethoxybenzoyl chloride. This intermediate is then reacted with 4-aminophenyl oxolane-2-carboxamide under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often incorporating advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[2-(trifluoromethoxy)benzoyl]amino]phenyl]oxolane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-[[2-(trifluoromethoxy)benzoyl]amino]phenyl]oxolane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[[2-(trifluoromethoxy)benzoyl]amino]phenyl]oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to bind to target proteins, potentially inhibiting their function. This interaction can lead to various biological effects, such as the inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[[2-(trifluoromethoxy)benzoyl]amino]phenyl]oxolane-2-carboxamide: shares similarities with other trifluoromethoxy-containing compounds, such as trifluoromethoxybenzene and trifluoromethoxyaniline.

    Oxolane derivatives: Compounds like oxolane-2-carboxylic acid and oxolane-2-carboxamide.

Uniqueness

The uniqueness of this compound lies in its combination of the trifluoromethoxy group and the oxolane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

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